molecular formula C18H24N4O3 B6719525 N-[(1S)-1-(3-hydroxyphenyl)ethyl]-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-1-carboxamide

N-[(1S)-1-(3-hydroxyphenyl)ethyl]-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-1-carboxamide

Cat. No.: B6719525
M. Wt: 344.4 g/mol
InChI Key: RJAZZAJAYOSZLB-NBFOIZRFSA-N
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Description

N-[(1S)-1-(3-hydroxyphenyl)ethyl]-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-1-carboxamide: is a complex organic compound with a unique structure that combines a piperidine ring, an oxadiazole moiety, and a hydroxyphenyl group

Properties

IUPAC Name

N-[(1S)-1-(3-hydroxyphenyl)ethyl]-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-12(15-6-3-7-16(23)10-15)19-18(24)22-8-4-5-14(11-22)9-17-20-13(2)25-21-17/h3,6-7,10,12,14,23H,4-5,8-9,11H2,1-2H3,(H,19,24)/t12-,14?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAZZAJAYOSZLB-NBFOIZRFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CC2CCCN(C2)C(=O)NC(C)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NO1)CC2CCCN(C2)C(=O)N[C@@H](C)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-(3-hydroxyphenyl)ethyl]-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Oxadiazole Moiety: The oxadiazole ring can be introduced via a cyclization reaction involving a hydrazide and a carboxylic acid derivative, often under dehydrating conditions.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be attached through a substitution reaction, where a suitable phenol derivative reacts with an electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-(3-hydroxyphenyl)ethyl]-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst can be used.

    Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-[(1S)-1-(3-hydroxyphenyl)ethyl]-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or mechanical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of N-[(1S)-1-(3-hydroxyphenyl)ethyl]-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions, while the oxadiazole moiety can participate in electron transfer processes. The piperidine ring provides structural rigidity and can influence the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[(1S)-1-(3-hydroxyphenyl)ethyl]-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-1-carboxamide: can be compared with other compounds containing piperidine, oxadiazole, or hydroxyphenyl groups, such as:

Uniqueness

The uniqueness of this compound lies in its combination of these three functional groups, which may confer a unique set of biological and chemical properties not found in simpler analogs.

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